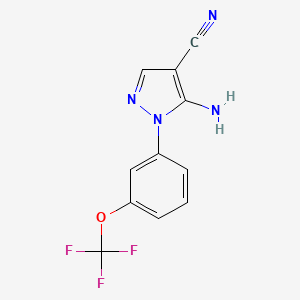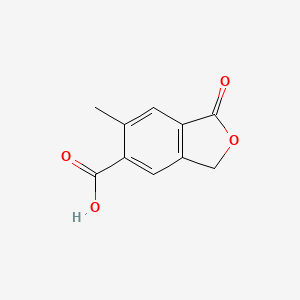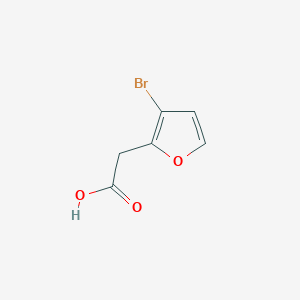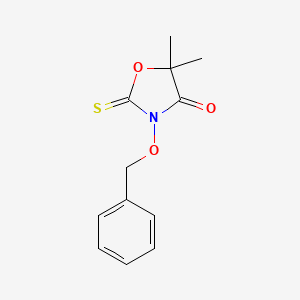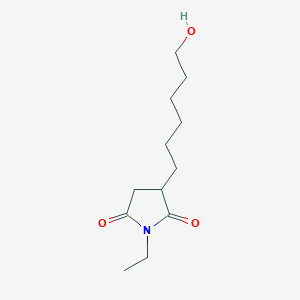
1-Ethyl-3-(6-hydroxyhexyl)pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-3-(6-hydroxyhexyl)pyrrolidine-2,5-dione is an organic compound belonging to the class of N-substituted carboxylic acid imides. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. Pyrrolidine derivatives are widely used in medicinal chemistry due to their versatile biological activities and ability to interact with various biological targets .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-3-(6-hydroxyhexyl)pyrrolidine-2,5-dione typically involves the construction of the pyrrolidine ring followed by functionalization. One common method involves the reaction of an appropriate amine with a cyclic anhydride under controlled conditions. For instance, the reaction of 6-hydroxyhexylamine with succinic anhydride can yield the desired product through a cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
1-Ethyl-3-(6-hydroxyhexyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups in the pyrrolidine ring can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 1-Ethyl-3-(6-oxohexyl)pyrrolidine-2,5-dione, while reduction of the carbonyl groups can produce 1-Ethyl-3-(6-hydroxyhexyl)pyrrolidine-2,5-diol .
Wissenschaftliche Forschungsanwendungen
1-Ethyl-3-(6-hydroxyhexyl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Wirkmechanismus
The mechanism of action of 1-Ethyl-3-(6-hydroxyhexyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine-2,5-dione: A simpler analog without the ethyl and hydroxyhexyl substituents.
1-Ethyl-3-(6-hydroxyhexyl)pyrrolidine-2-one: Similar structure but with a different functional group at the 2-position.
N-Substituted carboxylic acid imides: A broader class of compounds with similar structural features.
Uniqueness
1-Ethyl-3-(6-hydroxyhexyl)pyrrolidine-2,5-dione is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the hydroxyhexyl group allows for additional hydrogen bonding interactions, potentially enhancing its binding affinity to biological targets. The ethyl group can also influence the compound’s lipophilicity and overall pharmacokinetic profile .
Eigenschaften
Molekularformel |
C12H21NO3 |
|---|---|
Molekulargewicht |
227.30 g/mol |
IUPAC-Name |
1-ethyl-3-(6-hydroxyhexyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C12H21NO3/c1-2-13-11(15)9-10(12(13)16)7-5-3-4-6-8-14/h10,14H,2-9H2,1H3 |
InChI-Schlüssel |
SDXGCXPFAYENDZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=O)CC(C1=O)CCCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


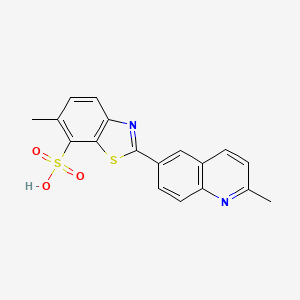
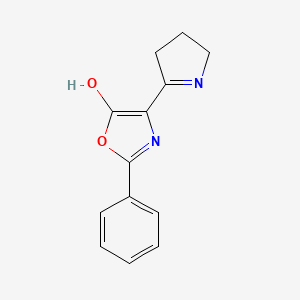

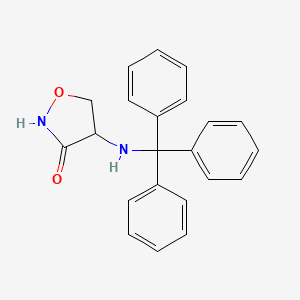
![3-Methyloctahydro-1H-5,8-methanopyrrolo[1,2-a]azepine](/img/structure/B12878014.png)
![4-(Dibenzo[b,d]furan-3-yl)butanoic acid](/img/structure/B12878017.png)

